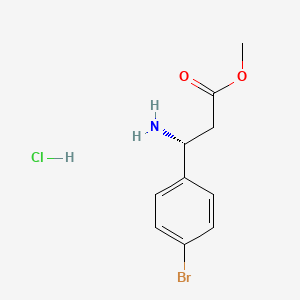
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride, also known as MFPH, is a synthetic compound with various applications in scientific research. It has been studied for its use in drug synthesis, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has several applications in scientific research. It has been used as a substrate for the enzyme leucine aminopeptidase, and as a model compound to study the effects of fluorine substitution on enzyme-substrate interactions. It has also been used to study the effects of fluorine substitution on the pharmacokinetics of drugs.
Mechanism of Action
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is a competitive inhibitor of leucine aminopeptidase. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Biochemical and Physiological Effects
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of leucine aminopeptidase, an enzyme involved in the degradation of proteins. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has several advantages for use in lab experiments. It is a synthetic compound, so it is easy to obtain in large quantities. It is also relatively inexpensive and has a high purity. The main limitation of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is that it is a competitive inhibitor, so it can only be used to study the effects of competitive inhibition.
Future Directions
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride has potential applications in drug synthesis and drug design. It can be used to study the effects of fluorine substitution on drug pharmacokinetics and drug metabolism. It could also be used to study the effects of competitive inhibition on enzyme activity. Additionally, further research could be done to study the effects of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride on other biochemical and physiological processes.
Synthesis Methods
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride can be synthesized through a two-step process. First, 4-fluoro-3-methylbenzoic acid is reacted with 3-amino-3-methylbutanol to form a mono-ester. The mono-ester is then reacted with hydrochloric acid to form methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride. This two-step process results in a high yield of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride, with a purity of over 95%.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine hydrochloride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-phenylpropanoic acid by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol.", "Step 2: Reduction of 4-fluoro-3-phenylpropanoic acid to 3R-4-fluoro-3-phenylpropanol using sodium borohydride in the presence of ethanol.", "Step 3: Conversion of 3R-4-fluoro-3-phenylpropanol to 3R-4-fluoro-3-phenylpropanal using hydrochloric acid and sodium hydroxide.", "Step 4: Reaction of 3R-4-fluoro-3-phenylpropanal with methylamine hydrochloride in the presence of diethyl ether to form methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate.", "Step 5: Formation of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride by reacting methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate with hydrochloric acid in water." ] } | |
CAS RN |
1217792-89-6 |
Product Name |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride |
Molecular Formula |
C10H13ClFNO2 |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




